3-Buten-2-OL
Overview
Description
3-Buten-2-ol is a biogenic volatile organic compound (BVOC) that is emitted into the atmosphere in significant quantities. It is of interest in atmospheric chemistry due to its interactions with vacuum ultraviolet (VUV) photochemistry . The compound has been studied for its potential use in organic synthesis, serving as a building block for various chemical reactions . Additionally, it has been investigated for its conformational energy and molecular structure .
Synthesis Analysis
The synthesis of derivatives of 3-buten-2-ol has been explored in several studies. For instance, (Z)-1-(triphenylstannyl)-3-phenyl-1-buten-3-ol was synthesized and its crystal structure was analyzed, revealing intramolecular coordination to the tin atom . Another study developed a practical synthesis of (S)-(+)-2-(p-tolylsulfinyl)-2-buten-4-olide, demonstrating its utility as a Michael acceptor for the synthesis of 3-substituted 4-butanolides . Furthermore, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, with various reactions including reduction and Michael addition being discussed .
Molecular Structure Analysis
The molecular structure of 3-buten-2-ol and its derivatives has been a subject of interest. X-ray diffraction analysis has provided evidence of intramolecular coordination in certain derivatives, affecting the geometry around the metal center . Conformational analysis using ab initio molecular orbital theory has identified multiple energy minima for 3-buten-2-ol, contributing to the understanding of its structural preferences .
Chemical Reactions Analysis
3-Buten-2-ol undergoes various chemical reactions, including photoionization and dissociation when exposed to VUV synchrotron radiation. The study of these processes has led to the identification of direct and indirect reaction channels, with CH3 migration being a notable mechanism . The compound also participates in the formation of cyclic derivatives when treated with silver cyanate and iodine, followed by ammonia .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-buten-2-ol have been comprehensively studied. Calorimetric and computational studies have provided data on the enthalpies of combustion and vaporization, as well as the gas-phase enthalpies of formation for related compounds . The heat capacity, standard entropy, and enthalpy of fusion and vaporization for 2-methyl-3-buten-2-ol have been measured, offering insights into the thermodynamic properties of the compound .
Scientific Research Applications
Conformational Analysis and Chemical Reactivity
- Conformational Analysis : 3-Buten-2-OL's conformational energy has been investigated using ab initio molecular orbital theory, identifying six energy minima that explain its observed conformational preferences (S. Kahn & W. Hehre, 1985).
- Chemical Reactivity and Stereoselectivities : Research comparing conformational energy profiles of 3-buten-2-ol and related compounds suggests that steric interactions, rather than intramolecular hydrogen bonding, influence their equilibrium conformations. This finding impacts our understanding of electrophilic attack preferences in these molecules (S. Kahn & W. Hehre, 1987).
Kinetics and Environmental Reactions
- Atomic Chlorine Reactions : The kinetics of 3-buten-2-ol's reaction with atomic chlorine have been investigated, providing insights into atmospheric chemistry and potential environmental impacts (Ana M. Rodríguez et al., 2007).
- Ozone Reactions : Studies on the gas-phase reactions of 3-buten-2-ol with ozone contribute to a better understanding of its atmospheric behavior and the reactivity trends of similar unsaturated alcohols (Yanbo Gai et al., 2011).
Industrial Applications and Catalysis
- Hydrogenation Processes : Research on the hydrogenation of related compounds like 2-methyl-3-butyn-2-ol over various catalysts, including Pd/ZnO, provides insights into industrial applications of 3-buten-2-ol, particularly in chemical synthesis and process optimization (Sergio Vernuccio et al., 2016).
Molecular Structure and Bonding
- Hydrogen Bonding Studies : Investigations into the conformational composition of 3-buten-2-ol and related compounds have highlighted the role of intramolecular hydrogen bonding, crucial for understanding molecular structure and interactions (J. Bakke & L. H. Bjerkeseth, 1998).
Synthesis and Chemical Transformations
- Ruthenium-Catalyzed Reactions : A study on ruthenium-catalyzed tandem olefin migration/aldol and Mannich-type reactions involving 3-buten-2-ol highlights its potential in organic synthesis and pharmaceutical applications (Mingwen Wang et al., 2003).
- Dehydration and Catalysis : Research on the dehydration of related compounds like 2,3-butanediol into 3-buten-2-ol over catalysts such as ZrO2 informs on potential industrial synthesis pathways for 3-buten-2-ol (Hailing Duan et al., 2014).
Safety And Hazards
3-Buten-2-ol is highly flammable and toxic to aquatic life with long-lasting effects . It may cause respiratory irritation, and it is harmful if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
but-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862266 | |
Record name | 3-Buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |
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Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Buten-2-ol | |
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Product Name |
3-Buten-2-OL | |
CAS RN |
598-32-3 | |
Record name | 3-Buten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=598-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Buten-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BUTEN-2-OL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17481 | |
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Record name | 3-Buten-2-ol | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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